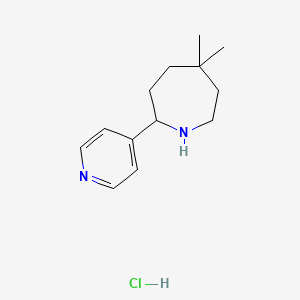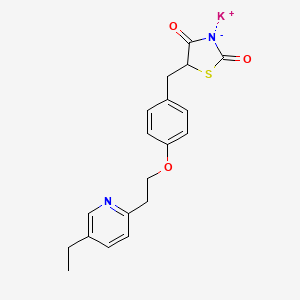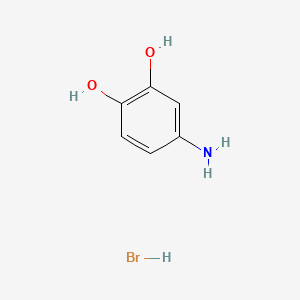
Methyl Methanethiosulfonate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Methanethiosulfonate-d3 is a deuterated analog of Methyl Methanethiosulfonate, a small molecule known for its ability to reversibly block cysteine and other sulfhydryl groups. This compound is particularly useful in the study of enzyme activation and protein functions due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Methyl Methanethiosulfonate-d3 involves the reduction of sulfonyl halides with zinc powder. The procedure typically includes the following steps :
- A mixture of zinc dust, 1,2-dibromoethane, and chlorotrimethylsilane in ethyl acetate is prepared.
- Methanesulfonyl chloride is added dropwise to the mixture, which is then heated to reflux.
- Acetyl chloride is added to the reaction mixture, resulting in the formation of this compound.
- The product is purified by distillation under reduced pressure, yielding a colorless liquid.
Analyse Chemischer Reaktionen
Methyl Methanethiosulfonate-d3 undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can react with reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to revert to its original sulfhydryl form.
Substitution: It can participate in substitution reactions where the methanethiosulfonate group is replaced by other functional groups.
Common reagents used in these reactions include dithiothreitol, tris(2-carboxyethyl)phosphine, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl Methanethiosulfonate-d3 has a wide range of applications in scientific research :
Chemistry: It is used for the selective modification of sulfhydryl groups in various chemical reactions.
Biology: It helps in mapping the pore-lining regions of proteins like the ryanodine receptor.
Medicine: It is used in the study of enzyme activation and protein functions, which can have implications for drug development.
Industry: It is employed in the synthesis of other chemical compounds and in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl Methanethiosulfonate-d3 involves the reversible blocking of cysteine and other sulfhydryl groups . This blocking is achieved through the formation of a disulfide bond (-S-S-CH3) with the sulfhydryl group. The reaction is reversible, allowing the original sulfhydryl group to be restored using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine .
Vergleich Mit ähnlichen Verbindungen
Methyl Methanethiosulfonate-d3 is unique due to its deuterated nature, which makes it particularly useful in certain types of research. Similar compounds include :
S-Methyl Methanethiosulfonate: A non-deuterated analog with similar chemical properties.
Methanesulfonothioic Acid, S-Methyl Ester: Another compound with similar reactivity but different applications.
Dimethyl Thiosulfonate: A related compound used in different chemical reactions.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
55800-37-8 |
|---|---|
Molekularformel |
C2H6O2S2 |
Molekulargewicht |
129.22 g/mol |
IUPAC-Name |
trideuterio(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1D3 |
InChI-Schlüssel |
XYONNSVDNIRXKZ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SS(=O)(=O)C |
SMILES |
CSS(=O)(=O)C |
Kanonische SMILES |
CSS(=O)(=O)C |
Synonyme |
Methanesulfonothioic Acid S-(Methyl-d3) Ester; Thiomethanesulfonic Acid S-(Methyl-d3) Ester; MMTS-d3; NSC 21545-d3; S-(Methyl-d3) Methanesulfonothioate; S-(Methyl-d3) Methanethiosulfonate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid](/img/structure/B584605.png)


![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)



